molecular formula C21H24N2O5S B2643013 2-(4-Methoxyphenyl)-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone CAS No. 919063-44-8

2-(4-Methoxyphenyl)-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone

Cat. No. B2643013
CAS RN: 919063-44-8
M. Wt: 416.49
InChI Key: BLQSZKVOPSAUAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methoxyphenyl)-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone, also known as MI-773, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent inhibitor of the p53-MDM2 interaction, which is a critical pathway for the regulation of the tumor suppressor protein p53. The inhibition of this interaction leads to the activation of p53, which can induce cell cycle arrest, apoptosis, and senescence in cancer cells.

Scientific Research Applications

Imaging Agents for Parkinson's Disease

A study by Wang et al. (2017) involves the synthesis of a compound ([11C]HG-10-102-01) from precursors including 3-methoxy-4-nitrobenzoic acid, aiming at potential applications in imaging LRRK2 enzyme activity in Parkinson's disease. The synthesized tracer showed high radiochemical yield and purity, highlighting its potential as a PET imaging agent for neurodegenerative diseases (Wang, M., Gao, M., Xu, Z., & Zheng, Q., 2017).

Organic Synthesis Methodologies

Research on the synthesis of pyrrolo[4,3,2-de]quinolines from dimethoxyquinoline derivatives demonstrates the utility of methoxy groups and morpholine in complex organic synthesis processes. This work, conducted by Roberts et al. (1997), illustrates advanced techniques in heterocyclic chemistry that could be relevant for the synthesis and functionalization of compounds like 2-(4-Methoxyphenyl)-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone (Roberts, D., Joule, J., Bros, M., & Álvarez, M., 1997).

Novel Amination Reactions

Jurd (1978) describes a novel amination reaction involving methoxy- and benzyl-quinones with morpholine, leading to the formation of unique benzofurans. This research showcases the potential of using morpholine and methoxy functional groups in synthetic organic chemistry for constructing complex heterocyclic structures, which could be analogous to research applications of the compound (Jurd, L., 1978).

properties

IUPAC Name

2-(4-methoxyphenyl)-1-(5-morpholin-4-ylsulfonyl-2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5S/c1-27-18-4-2-16(3-5-18)14-21(24)23-9-8-17-15-19(6-7-20(17)23)29(25,26)22-10-12-28-13-11-22/h2-7,15H,8-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLQSZKVOPSAUAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)N2CCC3=C2C=CC(=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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